Butyl 16-(oxiran-2-YL)hexadecanoate
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Overview
Description
Butyl 16-(oxiran-2-YL)hexadecanoate is an ester compound with the molecular formula C22H42O3. It features a butyl group attached to a 16-carbon chain that includes an oxirane (epoxide) ring at the second carbon position. This compound is known for its unique structure, which combines the properties of esters and epoxides, making it valuable in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 16-(oxiran-2-YL)hexadecanoate typically involves the esterification of 16-(oxiran-2-YL)hexadecanoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product. Industrial methods also focus on minimizing by-products and waste, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Butyl 16-(oxiran-2-YL)hexadecanoate undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols.
Reduction: The ester group can be reduced to alcohols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild acidic or basic conditions.
Major Products Formed
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Resulting from the reduction of the ester group.
Substituted Esters: Produced through nucleophilic substitution reactions.
Scientific Research Applications
Butyl 16-(oxiran-2-YL)hexadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and polymers.
Biology: Studied for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of butyl 16-(oxiran-2-YL)hexadecanoate involves the reactivity of its ester and epoxide functional groups. The oxirane ring is highly reactive and can undergo ring-opening reactions, leading to the formation of various derivatives. These reactions can be catalyzed by acids or bases, depending on the desired product. The ester group can also participate in hydrolysis and transesterification reactions, further expanding its utility in chemical synthesis .
Comparison with Similar Compounds
Butyl 16-(oxiran-2-YL)hexadecanoate can be compared with other similar compounds, such as:
Butyl 16-hydroxyhexadecanoate: Lacks the oxirane ring, making it less reactive in certain chemical reactions.
Hexadecyl 16-(oxiran-2-YL)hexadecanoate: Features a longer alkyl chain, which can influence its physical properties and reactivity.
Butyl 16-(oxiran-2-YL)octadecanoate: Has a longer carbon chain, affecting its solubility and melting point.
These comparisons highlight the unique properties of this compound, particularly its combination of ester and epoxide functionalities, which make it a versatile compound in various applications.
Properties
CAS No. |
66710-92-7 |
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Molecular Formula |
C22H42O3 |
Molecular Weight |
354.6 g/mol |
IUPAC Name |
butyl 16-(oxiran-2-yl)hexadecanoate |
InChI |
InChI=1S/C22H42O3/c1-2-3-19-24-22(23)18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-21-20-25-21/h21H,2-20H2,1H3 |
InChI Key |
IMPKUEFHXCZXDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CCCCCCCCCCCCCCCC1CO1 |
Origin of Product |
United States |
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